molecular formula C9H18N2 B1299894 (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine CAS No. 60419-23-0

(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Cat. No.: B1299894
CAS No.: 60419-23-0
M. Wt: 154.25 g/mol
InChI Key: YLBWRMSQRFEIEB-SECBINFHSA-N
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Description

®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-pyrrolidinemethanamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine may involve large-scale hydrogenation processes using high-pressure reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted pyrrolidines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated compounds, nucleophiles

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrolidines.

Scientific Research Applications

®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine involves its interaction with specific molecular targets. For example, it can inhibit protein synthesis by binding to the enzyme RNA polymerase II, which is involved in the transcription of DNA to messenger RNA (mRNA). This inhibition can lead to anti-tumor activity and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpyrrolidine: A versatile intermediate used in pharmaceutical synthesis.

    Pyrrolidine: A heterocyclic amine used as a building block in chemical manufacturing.

Uniqueness

®-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine is unique due to its chiral nature and specific biological activities. Its ability to inhibit RNA polymerase II and its potential anti-tumor properties distinguish it from other similar compounds.

Properties

IUPAC Name

1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBWRMSQRFEIEB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60419-23-0
Record name (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 0.380 gm of lithium aluminum hydride in 15 ml of dry tetrahydrofuran is carefully added a solution of the D-proline amide (prepared in B above) in 10 ml tetrahydrofuran. The mixture is refluxed for 2 hrs then cooled and quenched with 2 ml of 2.5N sodium hydroxide. The mixture is filtered through a pad of sodium sulfate and the filter cake washed with 2×50 ml of ether. The combined filtrates are concentrated in vacuo to yield 0.80 gm of desired 2-(1-pyrrolidinylmethyl) pyrrolidine.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (9 g) is suspended in dry tetrahydrofuran (100 ml) under ice-cooling, and thereto is added dropwise a solution of 2-(1-pyrrolidinyl)carbonylpyrrolidine (33 g) in dry tetrahydrofuran (80 ml). The mixture is refluxed under nitrogen atmosphere for four hours. The mixture is cooled with ice, and thereto is added a saturated aqueous sodium sulfate solution (about 15 ml), and then mixture is further stirred at room temperature for three hours. The precipitated sodium sulfate is removed by filtration, washed well with chloroform. The filtrate and the washings are combined, concentrated under reduced pressure, and evaporated to give 2-(1-pyrrolidinyl)methylpyrrolidine (22 g).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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